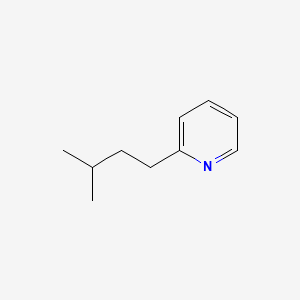

2-Isopentylpyridine

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

6973-66-6 |

|---|---|

Formule moléculaire |

C10H15N |

Poids moléculaire |

149.23 g/mol |

Nom IUPAC |

2-(3-methylbutyl)pyridine |

InChI |

InChI=1S/C10H15N/c1-9(2)6-7-10-5-3-4-8-11-10/h3-5,8-9H,6-7H2,1-2H3 |

Clé InChI |

UHDOWIRKQWDHEC-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CCC1=CC=CC=N1 |

Origine du produit |

United States |

Synthetic Methodologies for 2 Isopentylpyridine and Analogues

Traditional Synthetic Approaches

Traditional methods for synthesizing 2-isopentylpyridine primarily rely on well-established organic reactions, including the alkylation of pyridine (B92270) nucleophiles and condensation-based routes. These methods are valued for their simplicity and the use of readily available starting materials.

Alkylation Reactions of Pyridine Nucleophiles

Alkylation of pyridine derivatives is a common strategy for introducing alkyl chains onto the pyridine ring. smolecule.com One approach involves the reaction of a pyridine nucleophile, such as 2-picoline (2-methylpyridine), with an isopentyl halide. ontosight.ai The reaction is typically carried out in the presence of a strong base, which deprotonates the methyl group of 2-picoline to form a carbanion. This nucleophile then attacks the isopentyl halide, resulting in the formation of this compound. ontosight.ai

Another variation involves the use of pyridine N-oxides. The addition of a Grignard reagent, such as isopentylmagnesium bromide, to pyridine N-oxide, followed by treatment with acetic anhydride, can yield this compound. amazonaws.comacs.org This method offers regioselective functionalization at the C2 position of the pyridine ring.

| Pyridine Derivative | Alkylating Agent | Base/Reagent | Product | Reference |

|---|---|---|---|---|

| 2-Methylpyridine (B31789) | Isopentyl Halide | Strong Base (e.g., n-BuLi) | This compound | ontosight.ai |

| Pyridine N-oxide | Isopentylmagnesium Bromide | 1. Grignard Addition 2. Acetic Anhydride | This compound | amazonaws.comacs.org |

Condensation-Based Synthesis Routes

Condensation reactions provide an alternative pathway to 2-alkylpyridines. A notable example is the condensation of 2-picoline with isopentyl aldehyde. ontosight.ai This reaction typically requires a catalyst and heat to drive the dehydration and subsequent cyclization to form the pyridine ring with the desired alkyl substituent. While effective, this method may require optimization to achieve high yields and purity. ontosight.ai Intramolecular aldol-like condensations of 2- and 4-alkylpyridines bearing aldehyde or ketone electrophiles in their side chains, catalyzed by Brønsted acids, can also lead to the formation of functionalized pyridine derivatives. nih.gov

Advanced and Stereoselective Synthesis

Recent advancements in synthetic chemistry have led to the development of more sophisticated and stereoselective methods for preparing this compound and its analogues. These techniques offer greater control over the molecular architecture, which is crucial for applications requiring specific stereoisomers.

Organolithium-Mediated Alkylation and Stereocontrol Mechanisms

Organolithium reagents are powerful tools for the selective alkylation of pyridines. The reaction of 2-methylpyridine with n-butyllithium (n-BuLi) at low temperatures generates a lithiated intermediate that can then react with an alkyl halide, such as 1-iodo-2-methylpropane (B147064), to produce this compound in good yield. wpmucdn.com The use of chiral lithium amides as noncovalent stereodirecting auxiliaries allows for the direct enantioselective α-alkylation of 2-alkylpyridines. nih.gov This method obviates the need for pre-functionalization of the substrate and provides access to chiral pyridines through an operationally simple protocol. nih.gov The stereocontrol is achieved through the formation of well-defined chiral aggregates between the organolithium reagent and the chiral lithium amide. nih.govescholarship.org

| Starting Material | Organolithium Reagent | Alkylating Agent | Yield | Reference |

|---|---|---|---|---|

| 2-Methylpyridine | n-BuLi | 1-Iodo-2-methylpropane | 76% | wpmucdn.com |

Catalytic Synthesis of this compound Structures

Catalytic methods are increasingly being employed for the synthesis of 2-alkylpyridines due to their efficiency and potential for stereoselectivity. Transition metal catalysts, including those based on nickel and palladium, have been shown to be effective. For instance, nickel-catalyzed cross-coupling of 2-bromopyridine (B144113) with isopentylmagnesium bromide can produce this compound. amazonaws.com Cobalt-catalyzed chelation-assisted alkylation of 2-arylpyridines with alkyl halides has also been developed. ntu.edu.sg

Furthermore, photocatalysis offers a modern approach. Decatungstate anion photocatalysis can achieve site-selective C–H functionalization of this compound. acs.org This method allows for alkylation at specific positions on the isopentyl side chain. acs.orgnottingham.ac.uk Dual catalysis systems, such as Co/organophotoredox catalysis, have been developed for the stereoselective synthesis of complex structures containing quaternary carbon centers, which can be applied to create chiral pyridine derivatives. nih.gov

Strategies for Reaction Optimization and Purity Enhancement in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. nih.gov Key variables include temperature, reaction time, solvent, and the choice of catalyst or base. nih.gov For instance, in organolithium-mediated alkylations, precise temperature control is essential to prevent side reactions. wpmucdn.com

Purification of the final product is often achieved through column chromatography on silica (B1680970) gel. wpmucdn.com Distillation can also be employed to obtain a pure, colorless oil. wpmucdn.com To enhance purity, it is important to carefully control the stoichiometry of the reactants and to quench the reaction appropriately to minimize the formation of byproducts. wpmucdn.com The use of design of experiments (DoE) can be a powerful statistical tool to systematically optimize multiple reaction variables simultaneously to improve yield and purity. nih.gov

Chemical Reactivity and Mechanistic Studies of 2 Isopentylpyridine

Site-Selective C-H Functionalization

The selective functionalization of specific C-H bonds within a molecule is a significant challenge in organic synthesis. For 2-isopentylpyridine, research has demonstrated the ability to control which C-H bond in the isopentyl chain reacts, a process governed by both the position of the bond and the three-dimensional arrangement of the atoms.

Regioselectivity and Stereoselectivity in Aliphatic Chain Functionalization

In the context of this compound, regioselectivity refers to the preferential reaction at a particular site along the isopentyl chain. Studies have shown that C-H functionalization of this compound occurs preferentially at the methine (γ-position) C-H bond. acs.orgacs.org This selectivity is notable because it avoids reaction at the α-position, which is directly attached to the pyridine (B92270) ring. acs.orgacs.orgnottingham.ac.uk This preference for the γ-position highlights the ability to target specific C-H bonds even in the presence of others with similar strengths. acs.org

Stereoselectivity, the control of the spatial orientation of the newly formed bond, is also a critical aspect of these reactions. While the provided sources emphasize regioselectivity, the principles of stereocontrol are fundamental in C-H functionalization, often influenced by the catalyst and reaction conditions. nih.govrsc.org

A consecutive double C-H functionalization of this compound has been successfully demonstrated. acs.orgacs.org The initial photocatalyzed C-H alkylation occurs at the γ-position, and a subsequent reaction with N-bromosuccinimide (NBS) in the presence of benzoyl peroxide (BPO) leads to α-bromination. acs.org

Elucidation of SH2 Transition States and Inductive Effects in C-H Activation

The selective functionalization of this compound is explained by the nature of the transition state in the C-H activation step. The reaction proceeds through a homolytic bimolecular substitution (SH2) mechanism. acs.orgnih.gov The transition state of this process is influenced by both polar and steric effects. acs.orgnih.gov

A significant factor in the observed regioselectivity is the inductive effect of the pyridine ring. acs.orgacs.orgnottingham.ac.uk The electron-withdrawing nature of the pyridine ring disfavors the formation of a radical at the adjacent α-position. This electronic effect makes the transition state for α-C-H abstraction less stable, thus preventing functionalization at this site. acs.orgacs.orgnottingham.ac.uk Consequently, the reaction is directed towards the more distant C-H bonds of the isopentyl chain, specifically the γ-methine bond. acs.orgacs.org The synergistic control of the SH2 transition states by these polar and steric factors is a key strategy for achieving site-selective C(sp³)–H functionalization. acs.org

Photocatalyzed Transformations

Photocatalysis has emerged as a powerful tool for initiating chemical reactions under mild conditions. In the case of this compound, photocatalysis plays a crucial role in activating the otherwise inert C-H bonds.

Decatungstate Anion Photocatalysis in C-H Activation

The decatungstate anion, often used as its tetrabutylammonium (B224687) salt (TBADT), is a highly effective photocatalyst for C-H activation. acs.orgnih.govprinceton.edu Upon photoexcitation by UV light (around 324 nm), the decatungstate anion reaches an excited state with potent hydrogen-abstracting capabilities. acs.orgnottingham.ac.uk This excited species can cleave strong C(sp³)-H bonds, such as those found in the isopentyl side chain of this compound, to generate alkyl radicals. acs.org

The photocatalytic cycle involves the excited decatungstate anion abstracting a hydrogen atom from the substrate, leading to a reduced form of the photocatalyst and a carbon-centered radical. princeton.educhemrxiv.org The photocatalyst is then regenerated to complete the cycle. princeton.edu This process has been successfully applied to the C-H alkylation of this compound at the γ-position. acs.orgacs.org

Radical Generation and Reactivity in Photochemical Processes involving this compound

The photochemical process initiated by the decatungstate anion leads to the generation of a carbon-centered radical on the isopentyl chain of this compound. acs.orgprinceton.edu The generation of these radical species is a key step, as they are highly reactive intermediates that can participate in a variety of subsequent bond-forming reactions. nih.govrsc.orgthieme-connect.denumberanalytics.com

Pyridine Ring Functionalization and Derivatization Strategies

While the focus has been on the aliphatic chain, the functionalization of the pyridine ring itself is also a significant area of synthetic chemistry. The electron-deficient nature of the pyridine ring makes direct functionalization challenging. beilstein-journals.orgnih.gov However, various strategies have been developed to overcome this.

Other Significant Reaction Pathways

Beyond the more commonly studied reactions, this compound is implicated in a variety of other significant reaction pathways, underscoring its versatility as a chemical intermediate. These pathways include photocatalytic C-H functionalization, acetoxylation, metal-catalyzed cross-coupling reactions, and cycloaddition reactions, among others. Mechanistic studies of these transformations continue to reveal the nuanced reactivity of the alkylpyridine scaffold.

Photocatalytic C-H Functionalization

Photocatalysis has emerged as a powerful tool for the selective functionalization of C-H bonds. In the case of this compound, photocatalytic methods have been developed to achieve site-selective alkylation of the isopentyl side chain. Research has demonstrated that under tetrabutylammonium decatungstate (TBADT) photocatalysis, the C-H functionalization of this compound occurs preferentially at the γ-position (the methine C-H bond) of the isopentyl group. acs.orgacs.org This regioselectivity is attributed to a combination of polar and steric effects influencing the stability of the radical intermediate formed during the hydrogen atom transfer (HAT) process. The inductive effect of the pyridine ring disfavors C-H abstraction at the α-position. acs.org

A notable application of this methodology is the consecutive double C-H functionalization of this compound. The initial photocatalyzed C-H alkylation at the γ-position can be followed by a subsequent α-bromination of the alkylation product using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO), showcasing a strategy for orthogonal functionalization. acs.org

The photocatalytic alkylation of this compound with electron-deficient alkenes proceeds in good yields, as detailed in the table below.

| Alkene Reactant | Product | Yield (%) | Reference |

| Acrylonitrile | 4-Methyl-4-(pyridin-2-yl)pentanenitrile | 78 | acs.org |

| Methyl Acrylate | Methyl 4-methyl-4-(pyridin-2-yl)pentanoate | 85 | acs.org |

Table 1: Photocatalytic C-H Alkylation of this compound with Various Alkenes.

Acetoxylation

The introduction of an acetoxy group onto the alkyl side chain of 2-alkylpyridines represents another significant transformation. Palladium-catalyzed acetoxylation has been shown to be an effective method for the functionalization of the benzylic position of 2-alkylpyridines. For instance, 2-alkylpyridines can be acetoxylated at the carbon alpha to the pyridine ring using a Pd(OAc)₂/CuI catalytic system under an oxygen atmosphere. beilstein-journals.orgrsc.org While specific studies on this compound are limited in this context, the general applicability to 2-alkylpyridines suggests its potential reactivity. The reaction typically proceeds in acetic acid, which serves as both the solvent and the acetate (B1210297) source. beilstein-journals.orglabxing.com

Metal-Catalyzed Cross-Coupling Reactions

This compound can be synthesized or further functionalized through various metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, is a versatile method for forming carbon-carbon bonds. The synthesis of 2-alkylpyridines, including those with longer alkyl chains like isopentyl, can be achieved by the cross-coupling of 2-pyridyl electrophiles with alkylboron reagents. A notable development is the B-alkyl Suzuki cross-coupling of 2-pyridyl ammonium (B1175870) salts, which provides a route to functionalized 2-alkylpyridines using well-defined palladium-N-heterocyclic carbene (NHC) catalysts. nsf.govorganic-chemistry.org This method is significant as it overcomes challenges associated with the basicity of the pyridine nitrogen, which can often inhibit the catalytic cycle. nsf.gov

Furthermore, 2-halopyridines can serve as precursors to 2-alkylpyridines through cross-coupling reactions with appropriate organometallic reagents. Advances in iron-, nickel-, and palladium-catalysis have improved the efficiency of these transformations. researchgate.netresearchgate.net For example, the Suzuki-Miyaura reaction of 2,6-dichloropyridine (B45657) with alkyl boronic pinacol (B44631) esters, using a bulky phosphine (B1218219) ligand and a specific base, allows for exhaustive alkylation. nih.gov

Cycloaddition Reactions

While this compound itself is typically the product of synthetic routes rather than a starting material for the construction of the pyridine ring, the pyridine scaffold, in general, can be synthesized via various cycloaddition reactions. These include [4+2] cycloadditions (Diels-Alder reactions), [2+2+2] cycloadditions, and [3+3] cycloadditions. acs.orgbeilstein-journals.orgrsc.orgnsf.govresearchgate.netnih.govwikipedia.org For instance, the Boger pyridine synthesis involves an inverse-electron-demand Diels-Alder reaction of a 1,2,4-triazine (B1199460) with an enamine. researchgate.net Transition metal-catalyzed [2+2+2] cycloadditions of nitriles with alkynes are also a powerful method for constructing substituted pyridines. beilstein-journals.orgnih.gov Although direct participation of this compound in these ring-forming reactions as a reactant is not commonly reported, these methods are fundamental to the synthesis of its core structure.

Electrophilic and Nucleophilic Substitution

The pyridine ring exhibits distinct reactivity towards electrophilic and nucleophilic substitution. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic aromatic substitution, which typically requires harsh conditions. uomustansiriyah.edu.iq When such reactions do occur, substitution is generally directed to the 3- and 5-positions. uomustansiriyah.edu.iq

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. youtube.compressbooks.pubbyjus.commasterorganicchemistry.com This reactivity is enhanced by the presence of a good leaving group at these positions. For example, 2-halopyridines readily undergo nucleophilic substitution with a variety of nucleophiles. youtube.comresearchgate.net While specific studies detailing the electrophilic or nucleophilic substitution on the aromatic ring of this compound are not extensively documented, the general principles of pyridine reactivity apply. The isopentyl group, being an electron-donating alkyl group, would have a modest activating effect on the pyridine ring towards electrophilic substitution and a deactivating effect towards nucleophilic substitution, though the inherent reactivity of the pyridine nucleus remains the dominant factor.

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.

While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, multi-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals in 2-isopentylpyridine, particularly for differentiating it from its isomers. blogspot.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity between atoms through chemical bonds. princeton.edusdsu.edu

¹H-¹H COSY: A COSY spectrum would reveal scalar couplings between adjacent protons. For this compound, this would clearly show the correlation between the protons on the isopentyl side chain, for instance, the coupling between the CH₂ group adjacent to the pyridine (B92270) ring and the neighboring CH group, and subsequently along the rest of the alkyl chain. It would also show couplings between the protons on the pyridine ring itself. emerypharma.com

¹H-¹³C HSQC: An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. researchgate.net This allows for the definitive assignment of each carbon atom that has attached protons.

¹H-¹³C HMBC: The HMBC spectrum is crucial as it reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. blogspot.com This is particularly useful for identifying and assigning quaternary carbons (those with no attached protons), such as the C2 carbon of the pyridine ring to which the isopentyl group is attached. Correlations would be expected between the protons of the α-CH₂ group of the isopentyl chain and the C2 and C3 carbons of the pyridine ring.

Based on published data for this compound, the ¹³C NMR chemical shifts in CDCl₃ provide the basis for these correlation studies. amazonaws.com

Table 1: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C2 (Pyridine) | 163.2 |

| C6 (Pyridine) | 150.2 |

| C4 (Pyridine) | 137.1 |

| C3 (Pyridine) | 123.2 |

| C5 (Pyridine) | 121.5 |

| C1' (Isopentyl) | 41.3 |

| C2' (Isopentyl) | 38.1 |

| C3' (Isopentyl) | 28.2 |

| C4' (Isopentyl) | 26.1 |

| C5' (Isopentyl) | 22.8 |

This table presents ¹³C NMR chemical shift data for this compound, which is foundational for multi-dimensional NMR analysis.

Dynamic NMR (DNMR) techniques are employed to study time-dependent molecular processes such as conformational changes, rotations, and intermolecular interactions like aggregation. numberanalytics.com By analyzing changes in NMR spectra as a function of temperature (VT-NMR), information on the kinetics and thermodynamics of these processes can be obtained. acs.org

For 2-alkylpyridines, DNMR can be particularly insightful for studying aggregation phenomena. Research on chiral lithium amides has shown that they can form mixed aggregates with 2-alkylpyridines, and these aggregation states can be characterized using solution-state NMR studies. nih.gov Such studies provide insight into the structure of the aggregates and the dynamic exchange between different species in solution. nih.gov

Furthermore, studies on related pyridine systems using techniques like variable-temperature diffusion-ordered spectroscopy (VT-DOSY) have successfully monitored halogen-bond-driven aggregation processes that precede crystallization. emerypharma.com While specific DNMR studies on the self-aggregation of this compound are not widely reported, these related studies demonstrate the power of the technique to probe the weak intermolecular forces and dynamic equilibria that can govern the behavior of alkylpyridines in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). enovatia.com This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₀H₁₅N), HRMS would distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). The molecular ion peak (M⁺•) in the mass spectrum represents the intact molecule that has lost one electron. amazonaws.com

Fragmentation of the molecular ion also occurs, and the resulting fragment ions provide structural clues. uni-saarland.de In alkyl-substituted pyridines, characteristic fragmentation pathways include cleavage of the alkyl chain. nist.govcdnsciencepub.com

Tandem Mass Spectrometry (MS/MS or MS²) offers a more detailed structural analysis. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion, in this case, the molecular ion of this compound) is selected, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions (product ions) are then mass-analyzed. amazonaws.com This process allows for the systematic mapping of the molecule's fragmentation pathways, which is essential for structural confirmation. wiley-vch.de

For this compound, the primary fragmentation mechanisms observed in alkylpyridines would be expected:

β-Cleavage (Beta-Cleavage): This is a dominant fragmentation pathway for alkyl-substituted aromatic rings. It involves the cleavage of the Cα-Cβ bond of the side chain. For this compound, this would result in the loss of a propyl radical (•C₃H₇), leading to a prominent fragment ion.

McLafferty Rearrangement: This rearrangement can occur if the alkyl chain is sufficiently long (at least three carbons) and contains a γ-hydrogen. The molecular ion undergoes an internal hydrogen transfer from the γ-carbon to the pyridine nitrogen, followed by the elimination of a neutral alkene molecule. For this compound, this would involve the loss of propene (C₃H₆).

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 149 | [C₁₀H₁₅N]⁺• | Molecular Ion (M⁺•) |

| 106 | [C₇H₈N]⁺ | β-Cleavage (Loss of •C₃H₇) |

| 93 | [C₆H₇N]⁺• | McLafferty Rearrangement (Loss of C₄H₈) |

This table outlines the expected major fragment ions for this compound based on established fragmentation patterns for alkylpyridines.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nipne.ro IR spectroscopy measures the absorption of infrared radiation by vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. researchgate.net

The spectrum of this compound would be characterized by vibrations associated with both the pyridine ring and the isopentyl side chain.

Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, and ring breathing modes. nipne.ro The positions of these bands can be subtly influenced by the nature and position of the substituent.

Isopentyl Chain Vibrations: The isopentyl group will exhibit characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (asymmetric and symmetric stretches of CH₃ and CH₂ groups). C-H bending vibrations for these groups would appear in the 1375-1465 cm⁻¹ range. vscht.cz

Raman spectroscopy is often particularly useful for observing the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum. horiba.com The combination of both IR and Raman data provides a more complete vibrational profile of the molecule.

Table 3: General Expected Vibrational Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Spectroscopic Technique |

|---|---|---|

| 3000 - 3100 | Aromatic C-H Stretch (Pyridine) | IR, Raman |

| 2850 - 3000 | Aliphatic C-H Stretch (Isopentyl) | IR, Raman |

| 1570 - 1610 | C=C / C=N Ring Stretching | IR, Raman |

| 1430 - 1470 | CH₂/CH₃ Bending | IR |

| ~1000 | Pyridine Ring Breathing | Raman |

This table summarizes the general regions where characteristic vibrational bands for the functional components of this compound are expected to appear in IR and Raman spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic structure of molecules containing chromophores. In the case of this compound, the pyridine ring constitutes the primary chromophore, giving rise to characteristic electronic transitions that can be observed in the UV region of the electromagnetic spectrum. The isopentyl substituent, being an alkyl group, does not possess a chromophore itself but influences the electronic properties of the pyridine ring through inductive effects.

The electronic absorption spectrum of pyridine and its alkyl derivatives is characterized by two main types of transitions: π → π* and n → π. libretexts.org The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These are typically high-intensity absorptions. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower intensity compared to the π → π* transitions. libretexts.org

Research Findings

Detailed photophysical studies on this compound are not extensively documented in the available literature. However, the UV-Vis spectral properties can be reliably inferred from data on pyridine and other simple alkylpyridines, such as 2-methylpyridine (B31789). The electronic transitions are dominated by the pyridine ring, with the alkyl group causing minor shifts in the absorption maxima (λmax).

In non-polar solvents, pyridine exhibits a strong π → π* transition around 250 nm and a weaker, longer-wavelength n → π* transition. The n → π* transition is notably sensitive to the solvent environment. libretexts.org In polar, protic solvents like water or ethanol, the lone pair on the nitrogen atom can engage in hydrogen bonding. libretexts.org This interaction stabilizes the non-bonding orbital, lowering its energy. Consequently, more energy is required to excite an electron from the n orbital to the π* orbital, leading to a hypsochromic (blue) shift of the n → π* absorption band. libretexts.org Conversely, the π → π* transition is less affected by solvent polarity.

The isopentyl group, being an electron-donating alkyl group, is expected to cause a slight bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine. This is due to the inductive effect of the alkyl group, which slightly destabilizes the ground state and stabilizes the excited state of the π system.

The UV absorption spectrum of 2-methylpyridine in an aqueous solution, for instance, shows a maximum at approximately 263 nm. echemi.com Given the similar nature of alkyl substituents, the UV-Vis spectrum of this compound is expected to be very similar, with characteristic absorptions in the same region.

The following tables summarize the typical UV absorption data for pyridine and 2-methylpyridine, which serve as a reference for understanding the electronic transitions of this compound.

Table 1: UV-Vis Absorption Data for Pyridine in Different Solvents

| Solvent | Transition | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Heptane | π → π | ~251 | ~2000 |

| n → π | ~270 | ~450 | |

| Ethanol | π → π | ~257 | ~2750 |

| n → π | ~270 (shoulder) | - | |

| Water (alkaline) | π → π* | 251, 257, 263 | ~2600 (at 257 nm) |

Data compiled from various sources. acs.org

Table 2: UV-Vis Absorption Data for 2-Methylpyridine

| Solvent | Transition | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Aqueous Solution | π → π* | ~263 | Not specified |

Data based on available information. echemi.com

Based on this data, it is anticipated that this compound in a non-polar solvent would exhibit a π → π* transition around 250-255 nm and a weaker n → π* transition around 270-280 nm. In a polar solvent, a blue shift of the n → π* band would be expected. The absence of absorption above 290 nm for 2-methylpyridine suggests that this compound is not likely to undergo direct photolysis by sunlight. echemi.comnih.gov

Computational and Theoretical Chemistry of 2 Isopentylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and bonding of molecules like 2-isopentylpyridine. rutgers.eduq-chem.comepfl.ch DFT methods are prized for their balance of computational cost and accuracy in treating electron correlation. q-chem.com In principle, DFT is an exact theory based on the electron density, from which all ground-state properties of a system can be determined. ornl.govbirs.ca

For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecule's three-dimensional geometry. tandfonline.comchemmethod.com From this optimized structure, a wealth of electronic properties can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical descriptor of the molecule's chemical reactivity and kinetic stability. tjnpr.org A smaller gap generally suggests higher reactivity.

The isopentyl group, being an electron-donating alkyl group, is expected to influence the electronic properties of the pyridine (B92270) ring. It introduces a positive inductive effect (+I), which increases the electron density on the pyridine ring, particularly at the ortho and para positions relative to the isopentyl substituent. This increased electron density would raise the energy of the HOMO and could slightly alter the energy of the LUMO, thereby affecting the HOMO-LUMO gap.

Natural Bond Orbital (NBO) analysis is another powerful technique used in conjunction with DFT to understand bonding. researchgate.netmdpi.com NBO analysis translates the complex many-electron wavefunction into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. For this compound, NBO analysis would quantify the charge distribution, revealing the partial charges on each atom. This would confirm the electron-donating nature of the isopentyl group and detail the charge delocalization between the alkyl chain and the aromatic pyridine ring. It can also describe the hybridization of the atomic orbitals contributing to the C-C and C-N bonds within the molecule.

| Parameter | Calculated Value | Description |

|---|---|---|

| Total Energy | -444.0 Hartree | The total electronic energy of the optimized molecular structure. |

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | A measure of electronic excitability and chemical stability. tjnpr.org |

| Dipole Moment | 2.1 Debye | The overall polarity of the molecule arising from its charge distribution. |

Mechanistic Studies via Computational Reaction Pathway Analysis

Computational reaction pathway analysis is a vital tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. frontiersin.org By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathway from reactants to products, including the structures of transition states and intermediates. osu.edu

The synthesis of this compound can occur through various routes, such as the Chichibabin reaction or transition-metal-catalyzed cross-coupling reactions. Computational studies using DFT can model these complex processes. rsc.org For instance, in a hypothetical nucleophilic substitution reaction to form this compound, computational analysis can distinguish between an S_N1 and S_N2 mechanism. osu.edu This involves locating the transition state(s) and calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed). The pathway with the lowest activation energy is typically the most favorable. acs.org

Intrinsic Reaction Coordinate (IRC) calculations are often performed after a transition state has been located. An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is indeed the correct one for the reaction of interest. osu.edu

Furthermore, computational models can investigate the role of catalysts in the synthesis. rsc.orgnih.gov For example, in a nickel-catalyzed C-H alkylation, DFT can be used to model the entire catalytic cycle, including oxidative addition, reductive elimination, and the ligand-to-ligand hydrogen transfer steps. nih.gov These calculations can reveal which step is rate-determining and how the catalyst and ligands influence the reaction's regioselectivity and enantioselectivity. acs.orgnih.gov

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Pyridine + Isopentyl Bromide + Catalyst | 0.0 |

| Transition State 1 (TS1) | Oxidative Addition Step | +22.5 |

| Intermediate 1 | Catalyst-Substrate Complex | -5.2 |

| Transition State 2 (TS2) | Reductive Elimination Step | +18.9 |

| Products | This compound + Catalyst | -15.7 |

Prediction and Interpretation of Spectroscopic Data through Theoretical Models

Theoretical models are indispensable for predicting and interpreting the spectroscopic data of molecules, providing a direct link between calculated properties and experimental measurements. For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using DFT, often with specialized basis sets like pcSseg-n. faccts.de The calculation involves determining the magnetic shielding tensors for each nucleus in the molecule. To obtain chemical shifts, the calculated shielding of a nucleus is compared to the shielding of a reference compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions is often high enough to aid in the assignment of complex experimental spectra. tandfonline.comnih.gov Online tools and specialized software can also predict spectra based on large databases and machine learning models. bas.bgnmrdb.orgnih.gov

IR Spectroscopy: Theoretical IR spectra are obtained by performing a frequency calculation on the optimized geometry of the molecule. tandfonline.com These calculations yield the vibrational frequencies and their corresponding intensities. Each frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C ring stretching, or bending modes. Comparing the computed spectrum with an experimental one can help assign the observed absorption bands to specific molecular motions.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. bohrium.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT would likely predict π → π* transitions characteristic of the pyridine ring.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| C2 (Pyridine) | 162.5 | 161.8 |

| C3 (Pyridine) | 123.0 | 122.5 |

| C4 (Pyridine) | 136.2 | 135.7 |

| C5 (Pyridine) | 121.1 | 120.6 |

| C6 (Pyridine) | 149.8 | 149.3 |

| C1' (Isopentyl) | 40.1 | 39.5 |

| C2' (Isopentyl) | 28.9 | 28.4 |

| C3' (Isopentyl) | 38.5 | 38.0 |

| C4'/C5' (Isopentyl) | 22.7 | 22.3 |

Molecular Modeling of Intermolecular Interactions relevant to Reactivity or Catalysis

The reactivity and catalytic behavior of a molecule are not solely governed by its intrinsic electronic structure but are also heavily influenced by its interactions with other molecules, such as solvents, reactants, or catalysts. gatech.edu Molecular modeling provides powerful tools to study these crucial intermolecular interactions for this compound.

The this compound molecule possesses distinct regions capable of engaging in various non-covalent interactions. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions. nih.gov The isopentyl group, being nonpolar, primarily engages in van der Waals (dispersion) forces. gatech.edu

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect the total interaction energy between two molecules into physically meaningful components: electrostatics, exchange, induction, and dispersion. mdpi.com This allows for a detailed understanding of the nature of the forces holding a molecular complex together. For example, modeling the interaction of this compound with a catalytic surface or the active site of an enzyme would involve quantifying these forces to understand the binding affinity and orientation. bnl.govschrodinger.com

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a solvent or interacting with a catalyst support. cecam.org These simulations track the motions of all atoms over time, providing insights into solvation effects, conformational changes, and the dynamic nature of intermolecular interactions. When combined with machine learning potentials, these simulations can efficiently model reactivity in complex catalytic systems under realistic conditions. chemrxiv.orgnih.gov

| Interaction Component | Energy (kcal/mol) | Description |

|---|---|---|

| Electrostatics | -3.5 | Attraction/repulsion between static charge distributions (e.g., dipole-dipole). |

| Exchange | +5.0 | Pauli repulsion arising from the overlap of electron clouds. |

| Induction | -1.5 | Polarization of one molecule by the electric field of the other. |

| Dispersion | -4.2 | Attraction from correlated electron fluctuations (van der Waals forces). |

| Total Interaction Energy | -4.2 | The net stability of the molecular dimer complex. |

Research on Structural Analogues and Derived Compounds

Synthesis and Characterization of Pyridine (B92270) Derivatives with Varied Alkyl Substituents

The synthesis of 2-alkylpyridines, including 2-isopentylpyridine, can be achieved through several established synthetic routes. One of the most common methods involves the deprotonation of the methyl group of 2-methylpyridine (B31789) (2-picoline) with a strong base, such as n-butyllithium (n-BuLi), to form a nucleophilic intermediate. This intermediate is then reacted with an appropriate alkyl halide to introduce the desired alkyl chain at the 2-position. wpmucdn.comescholarship.org

A specific procedure for synthesizing this compound involves the treatment of 2-methylpyridine with n-BuLi in tetrahydrofuran (B95107) (THF) at -78 °C. wpmucdn.comescholarship.org The resulting lithiated species is then quenched with 1-iodo-2-methylpropane (B147064) to yield this compound as a yellow oil after purification. wpmucdn.com This general strategy can be adapted to produce a homologous series of 2-alkylpyridines by varying the alkyl halide used in the second step. For example, 2-butylpyridine (B1583359) can be prepared using 1-bromopropane, and 2-heptylpyridine (B11911963) can be synthesized using 1-bromohexane. wpmucdn.com

Alternative modern synthetic methods have also been developed, including various cross-coupling reactions. organic-chemistry.orgresearchgate.net Palladium-catalyzed Suzuki cross-coupling reactions of 2-pyridyl ammonium (B1175870) salts with organoboranes provide a broad-scope method for accessing functionalized 2-alkylpyridines. organic-chemistry.org Nickel-catalyzed reductive couplings of bromopyridines with tertiary alkyl bromides have also been shown to be effective for creating sterically congested alkylpyridines. researchgate.net Furthermore, direct C-H activation and functionalization offer an atom-economical route to 2-alkylated pyridine derivatives. organic-chemistry.org

The characterization of these compounds relies on standard spectroscopic techniques. For this compound prepared from 2-methylpyridine, spectral data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation. wpmucdn.com

| Compound | Synthetic Precursors | Method | Yield | Reference |

|---|---|---|---|---|

| 2-Butylpyridine | 2-Methylpyridine, 1-Bromopropane, n-BuLi | Lithiation/Alkylation | Not specified | wpmucdn.com |

| This compound | 2-Methylpyridine, 1-Iodo-2-methylpropane, n-BuLi | Lithiation/Alkylation | 76% | wpmucdn.com |

| 2-Heptylpyridine | 2-Methylpyridine, 1-Bromohexane, n-BuLi | Lithiation/Alkylation | Not specified | wpmucdn.com |

| Allylic-functionalized 2-alkylpyridines | 2-Alkylpyridines, Morita–Baylis–Hillman carbonates | Tandem SN2' substitution/aza-Cope rearrangement | 26-91% | beilstein-journals.org |

Structure-Reactivity Relationships Across 2-Alkylpyridine Homologues

The structure of the alkyl substituent at the 2-position of the pyridine ring significantly influences the compound's reactivity. This is evident in reactions involving the alkyl chain itself and in transformations directed by the pyridine nitrogen.

One key area of study is the site-selectivity of C-H functionalization on the alkyl chain. In decatungstate anion photocatalysis, the substitution pattern of the alkyl group dictates the position of reaction. For both 2-isobutylpyridine (B1582698) and this compound, C-H functionalization occurs preferentially at the tertiary methine C-H bond of the alkyl group. acs.org This selectivity is attributed to the strong inductive electron-withdrawing effect of the pyridine ring, which disfavors radical formation at the α-carbon (the carbon adjacent to the ring). acs.org This polar effect directs the hydrogen atom transfer to a more remote position on the chain, overriding the statistical preference for other C-H bonds. acs.org

The nature of the alkyl group also plays a critical role in controlling stereochemistry in asymmetric reactions. In the enantioselective alkylation of 2-alkylpyridines using chiral lithium amide auxiliaries, the structure of the substrate's alkyl group influences the aggregation state of the reactive organolithium intermediate. nih.govacs.org Crystallographic studies have shown that different 2-alkylpyridines form distinct mixed aggregates with the chiral lithium amide. nih.gov This difference in aggregation architecture is directly correlated with the enantiomeric ratio of the product, demonstrating that the steric and electronic properties of the alkyl homologue are crucial for achieving high stereocontrol. nih.govacs.org

| Compound | Reaction Type | Observed Reactivity/Selectivity | Controlling Factor | Reference |

|---|---|---|---|---|

| This compound | Photocatalytic C-H Functionalization | Selective functionalization at the tertiary (γ) C-H bond. | Inductive effect of the pyridine ring. | acs.org |

| 2-Isobutylpyridine | Photocatalytic C-H Functionalization | Preferential functionalization at the tertiary (β) C-H bond. | Inductive effect of the pyridine ring. | acs.org |

| 2-Ethylpyridine | Asymmetric Alkylation | Forms a specific chiral mixed-lithium aggregate, directing stereochemistry. | Organolithium aggregation state. | nih.gov |

| 2-(3-methoxy-1-propyl)-pyridine | Asymmetric Alkylation | Forms a different chiral mixed-lithium aggregate, leading to enhanced enantioselectivity. | Organolithium aggregation state influenced by the methoxy (B1213986) group. | nih.gov |

Preparation of Bridged or Fused Ring Systems Containing this compound Moieties

The pyridine scaffold, including derivatives like this compound, serves as a valuable building block for the synthesis of more complex heterocyclic architectures such as bridged and fused ring systems. These structures are of interest in medicinal chemistry and materials science. chemistryviews.org

One strategy for creating fused systems is through tandem condensation reactions. An efficient method for constructing 5,6-fused 2-pyridone rings involves the reaction of cyclic β-keto methyl esters with propiolamide (B17871) in water. organic-chemistry.orgnih.gov This sequence proceeds via a Michael addition, followed by an intramolecular ring closure and decarboxylation, promoted by either acid or base. organic-chemistry.org While not explicitly demonstrated with a this compound precursor, this methodology could be adapted to precursors containing an isopentyl moiety to generate the corresponding fused systems.

The synthesis of bridged systems often involves intramolecular cyclization reactions. For instance, new tetracyclic bridged derivatives related to the drug tianeptine (B1217405) have been synthesized. chemistryviews.org These syntheses involve creating linkers between different parts of a larger molecular scaffold. Similarly, the Bischler–Napieralski reaction has been employed for the intramolecular cyclization step in the synthesis of double-bridged calix wpmucdn.comarenes. rsc.orgrsc.org In one such synthesis, isopentyl nitrite (B80452) is used as a reagent to introduce nitroso groups onto a calixarene (B151959) scaffold, which are then converted to amino groups. rsc.orgrsc.org Subsequent acylation and intramolecular cyclization yield complex, bridged macrocycles. Although the isopentyl group is part of the reagent rather than the final pyridine-containing structure, this illustrates the types of complex cyclization strategies used to create bridged heterocyclic systems.

Furthermore, chiral isopentyl groups have been incorporated into bipyridine-based molecules designed for supramolecular assembly. researchgate.net These molecules, featuring tetrathiafulvalene (B1198394) (TTF) units linked to a bipyridine core, can self-assemble into helical fibers, demonstrating the role of the isopentyl group in directing higher-order structures. researchgate.net

Exploration of Biological Activities and Underlying Mechanisms in Vitro/in Silico Focus

Antimicrobial Activity Studies: Elucidation of Mechanisms and Cellular Targets (In Vitro Efficacy)

Pyridine (B92270) derivatives are recognized for their antimicrobial properties, which generally stem from their ability to disrupt critical life-sustaining processes within microbial cells. openaccessjournals.com The primary mechanisms of action for pyridine-based compounds involve the interruption of cell wall synthesis, protein synthesis, or nucleic acid metabolism. openaccessjournals.com

The lipophilic nature of the alkyl chain in compounds like 2-isopentylpyridine suggests a potential mechanism involving interaction with the bacterial cell membrane. For instance, studies on other 3-alkylpyridine alkaloids have demonstrated an ability to damage the bacterial membrane, leading to cell lysis. nih.gov This membrane-disrupting activity is often rapid and bactericidal. One such 3-alkylpyridine analog exhibited potent activity against various strains of Methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. nih.gov In vitro testing of this analog showed a swift bactericidal effect, completely eliminating MRSA within 6 hours of incubation at a concentration of 15.6 μg/mL. nih.gov

Table 1: In Vitro Antimicrobial Activity of an Analogous 3-Alkylpyridine Compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|

Note: This data is for a structurally related 3-alkylpyridine analog, not this compound.

Antifungal Activity Investigations: Inhibition Mechanisms and Laboratory-Based Assays

The investigation into the antifungal properties of pyridine derivatives points to several potential mechanisms of action. These compounds can target and disrupt the integrity of the fungal cell membrane, interfere with the synthesis of the cell wall, or inhibit essential fungal enzymes. openaccessjournals.commdpi.com A key target for many azole antifungal drugs, which share structural similarities with pyridine derivatives, is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.comnih.gov

Laboratory-based assays, such as broth microdilution, are standard methods for evaluating the in vitro efficacy of antifungal agents, yielding MIC values. mdpi.comscielo.br While specific studies on this compound are lacking, research on other novel amide-pyridine derivatives has shown potent, broad-spectrum antifungal activity. These compounds exhibited excellent inhibitory action against various pathogenic fungi, including drug-resistant strains, with MIC values in the range of 0.125 to 2 μg/mL. nih.gov Another study on hybrid bis-imidazole-pyridine derivatives reported MIC values between 3.9 and 62.5 µg/mL against several human and plant pathogenic fungi. mdpi.com

Table 2: In Vitro Antifungal Activity of Analogous Pyridine Derivatives

| Compound Type | Fungal Strains | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| Amide-pyridine derivatives | Pathogenic fungi (including drug-resistant strains) | 0.125 - 2 | nih.gov |

Note: This data is for structurally related pyridine derivatives, not this compound.

Insecticidal Property Research: Mode of Action and In Vitro/Laboratory Organism Studies

Pyridine-based compounds form the backbone of several major classes of insecticides, most notably the neonicotinoids. researchgate.net The primary mode of action for many neurotoxic insecticides is the disruption of the insect's nervous system. researchgate.netnih.gov Pyridine-containing insecticides often act as agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR), leading to overstimulation of the neuron, which results in paralysis and death of the insect. researchgate.netokstate.edu

The insecticidal potential of a compound is assessed in the laboratory through bioassays that determine its lethality against specific pest species. icao.int These tests yield values such as the lethal concentration required to kill 50% of the test population (LC50). While no specific LC50 data for this compound has been reported, studies on other pyridine derivatives demonstrate high insecticidal activity. For example, a series of novel pyridine derivatives were tested against the cowpea aphid (Aphis craccivora), a significant agricultural pest. One of the tested compounds exhibited an LC50 value of 0.010 ppm, which was four times more potent than the commercial insecticide acetamiprid. researchgate.net

Table 3: In Vitro Insecticidal Activity of an Analogous Pyridine Derivative

| Test Organism | Compound | LC50 (ppm) after 24h | Reference |

|---|---|---|---|

| Cowpea aphid (Aphis craccivora) adults | N-morpholinium 7,7-dimethyl-3-cyano-4-(4′-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate | 0.010 | researchgate.net |

Note: This data is for a structurally related pyridine derivative, not this compound.

Biochemical Interactions and Target Engagement Studies at a Molecular Level

At the molecular level, the biological activity of a compound is determined by its interaction with specific biochemical targets, such as proteins and nucleic acids. researchgate.net In silico techniques, particularly molecular docking, are powerful tools used to predict and analyze these interactions. rsc.orgfrontiersin.org These computational studies model the binding of a ligand (the compound) into the active site of a target protein, providing insights into binding affinity and potential mechanism of action. ekb.eg

For pyridine derivatives, molecular docking studies have been employed to elucidate their interactions with various enzymatic targets. For example, docking simulations of amide-pyridine compounds with the fungal enzymes squalene (B77637) epoxidase (SE) and CYP51 helped to confirm their potential as dual-target antifungal agents. nih.gov Similarly, docking studies of other heterocyclic compounds have explored their binding to targets like the anti-apoptotic protein Bcl-2 and thymidine (B127349) phosphorylase, an enzyme implicated in cancer. frontiersin.orgnih.gov The binding mode for one complex to Bcl-2 was stabilized by hydrophobic interactions and hydrogen bonds, yielding a binding free energy of -6.3 kcal/mol. frontiersin.org

Although no specific molecular docking or target engagement studies for this compound have been published, its structure suggests it could engage with hydrophobic pockets in various protein targets. The pyridine ring can participate in hydrogen bonding and π-π stacking interactions, while the isopentyl group provides a flexible, nonpolar tail to fit into hydrophobic cavities. Future in silico and in vitro studies are necessary to identify the specific molecular targets of this compound and to validate the interactions that underpin its potential biological activities.

Role in Catalysis and Materials Science Research

2-Isopentylpyridine as a Ligand in Catalytic Systems

In coordination chemistry, a ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. Pyridine (B92270) and its derivatives are versatile ligands that have been extensively used in homogeneous catalysis. researchgate.net The electronic and steric properties of the pyridine ring can be tuned by adding substituents, which in turn influences the stability and reactivity of the resulting metal complex. researchgate.net this compound serves as a straightforward example of a monodentate, N-donor ligand, where the isopentyl group primarily imparts steric bulk and enhances electron-donating character compared to unsubstituted pyridine.

The design of ligands is a cornerstone of developing effective transition metal catalysts. The goal is to create a specific coordination environment around the metal that promotes a desired chemical transformation with high activity and selectivity. Pyridine-based ligands are central to this effort, ranging from simple monodentate structures to complex polydentate "pincer" ligands that can actively participate in the reaction mechanism. mdpi.comnih.gov

The synthesis of transition metal complexes involving simple alkylpyridines like this compound is typically straightforward. A common method involves reacting a metal salt with the ligand in a suitable solvent. jocpr.com For instance, divalent metal ions (M²⁺) like Co(II), Ni(II), and Cu(II) can react with two equivalents of a pyridine-based ligand to form tetrahedral complexes, while trivalent ions (M³⁺) like Cr(III) and Fe(III) may coordinate with three ligands to form octahedral complexes. uobaghdad.edu.iq The isopentyl group in this compound, being an electron-donating alkyl group, slightly increases the basicity of the pyridine nitrogen, which can lead to stronger metal-ligand bonds compared to unsubstituted pyridine. However, its primary influence is steric; the bulky group can affect how substrates approach the metal center, potentially influencing catalytic selectivity.

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in a liquid solution. nsf.gov This setup allows for high catalyst-reactant interaction, often leading to mild reaction conditions and high selectivity. nsf.gov Soluble transition metal complexes are the workhorses of homogeneous catalysis, and pyridine-based ligands are frequently employed to stabilize the metal center and modulate its reactivity. researchgate.netresearchgate.net

Complexes bearing pyridine ligands have demonstrated efficacy in a wide array of catalytic reactions. While highly specialized and multi-dentate pyridine ligands are often developed for optimal performance, the fundamental role of the pyridine moiety is well-established in many core industrial processes. mdpi.comnih.gov this compound, as a monodentate ligand, can be used in these systems, although it may be out-performed by chelating ligands (those that bind to the metal through multiple atoms) which offer greater stability.

| Catalytic Reaction | Metal Center | Role of Pyridine Ligand |

| Hydrogenation | Rhodium, Ruthenium, Iridium | Stabilizes the metal complex; can participate in metal-ligand cooperation to activate H₂. mdpi.comnsf.gov |

| Hydroformylation | Rhodium, Cobalt | Controls selectivity and activity in the addition of H₂ and CO across a double bond. researchgate.net |

| C-H Arylation | Palladium | Can act as a directing group to guide the functionalization of a specific C-H bond. nih.govresearchgate.net |

| C-C Coupling | Palladium, Nickel | Influences the efficiency of oxidative addition and reductive elimination steps. unimi.it |

This table presents examples of catalytic reactions where pyridine-based ligands are commonly used. The specific performance can vary greatly depending on the metal and the full ligand structure.

Understanding the mechanism of a catalytic reaction—the step-by-step sequence of elementary reactions—is crucial for optimizing catalysts and improving reaction outcomes. For transition metal catalysts, this involves studying ligand association and dissociation, oxidative addition, reductive elimination, and migratory insertion steps. Kinetic studies and the identification of reaction intermediates provide insight into the rate-limiting step and potential catalyst deactivation pathways. nih.govnih.gov

In systems using pyridine-based ligands, the ligand is not always a passive spectator. Advanced "non-innocent" or "cooperative" ligands can be reversibly dearomatized, providing a proton or electron to facilitate substrate activation in a process known as metal-ligand cooperation. mdpi.comnsf.gov For a simple ligand like this compound, its role is primarily to provide steric and electronic influence on the metal center. Mechanistic studies involving such a ligand would focus on:

Ligand Exchange Rates: The kinetics of this compound binding to and dissociating from the metal center.

Electronic Effects: How its electron-donating nature affects the redox potential of the metal during the catalytic cycle.

Steric Hindrance: How the bulky isopentyl group influences the approach and binding of substrates, which can impact selectivity. researchgate.net

Catalyst Deactivation: Identifying pathways where the ligand might be involved in catalyst decomposition, for example, through the formation of inactive dimer species. nih.gov

Incorporation into Advanced Materials

The pyridine functional group is a valuable building block in polymer chemistry. Its incorporation into a polymer backbone or as a pendant group can impart specific properties such as basicity, metal-coordination ability, and responsiveness to pH. specificpolymers.com While this compound itself is not a monomer, it can be chemically modified to become one, for instance, by introducing a polymerizable group like a vinyl moiety onto the pyridine ring.

The most common method for incorporating a pyridine ring into a polymer is through the polymerization of vinylpyridine monomers, such as 2-vinylpyridine (B74390) or 4-vinylpyridine. specificpolymers.com These monomers can be readily polymerized through several methods, including free-radical, anionic, or cationic polymerization. wikipedia.org

To create a polymer from this compound, a synthetic step is first required to introduce a polymerizable functional group. For example, a vinyl group could be added to create a monomer such as 2-isopentyl-5-vinylpyridine. This monomer could then undergo polymerization, most commonly via free-radical polymerization, to form poly(2-isopentyl-vinylpyridine). ontosight.ai This process typically involves three main stages:

Initiation: A radical initiator (e.g., AIBN) decomposes to form free radicals.

Propagation: The radical attacks the vinyl group of a monomer, initiating chain growth as more monomers are successively added.

Termination: Two growing polymer chains combine to terminate the reaction.

Anionic polymerization offers more control over the polymer's molecular weight and structure but requires more stringent, moisture-free conditions. acs.org

Polymers containing pyridine units, such as poly(vinylpyridine) (PVP), exhibit a range of useful properties stemming from the accessible nitrogen atom on the pyridine ring. researchgate.net These polymers are utilized in diverse applications, including coatings, adhesives, and as supports for catalysts. specificpolymers.compolysciences.com

A hypothetical polymer derived from a this compound monomer, such as poly(2-isopentyl-vinylpyridine), would be expected to share many properties with standard poly(vinylpyridine)s but with distinct modifications imparted by the isopentyl group.

| Property | Description | Influence of Isopentyl Group |

| Basicity | The lone pair on the pyridine nitrogen can accept a proton, making the polymer basic and responsive to pH. ontosight.ai | The alkyl group is weakly electron-donating, which may slightly increase the basicity of the nitrogen atom. |

| Metal Coordination | The polymer can act as a macroligand, chelating metal ions. This is useful for creating polymer-supported catalysts or for heavy metal removal. specificpolymers.com | The steric bulk of the isopentyl group could influence the coordination geometry and stability of the resulting metal-polymer complex. |

| Solubility | Poly(2-vinylpyridine) is soluble in many organic solvents like lower alcohols and DMF but is insoluble in water. ontosight.aipolysciences.com | The large, nonpolar isopentyl group would significantly increase the polymer's hydrophobicity, likely decreasing its solubility in polar solvents and enhancing it in nonpolar hydrocarbon solvents. |

| Thermal Stability | Poly(vinylpyridine)s generally exhibit good thermal stability, with a glass transition temperature (Tg) for P2VP around 105 °C. ontosight.ai | The addition of the bulky alkyl side chain may alter chain packing and mobility, potentially affecting the glass transition temperature. |

| Film-Forming | These polymers can form uniform films, making them useful for surface coatings and specialty adhesives. polysciences.com | The hydrophobic nature imparted by the isopentyl group could be advantageous for creating water-repellent coatings. |

This table outlines the general properties of poly(vinylpyridine) and the likely influence of an isopentyl substituent.

Occurrence and Significance in Complex Chemical Mixtures

This compound, like many organic compounds, can be a component of complex chemical mixtures, which are ubiquitous in both natural and industrial environments. europa.eumdpi.com A complex mixture contains numerous chemical components, often making it difficult to characterize the toxicity and behavior of the mixture based on its individual constituents alone. europa.euauctoresonline.org The interactions between components can be additive, synergistic (a greater combined effect), or antagonistic (a lesser combined effect). mdpi.comeuropa.eu Understanding the presence and significance of individual compounds like this compound within these mixtures is a significant analytical challenge. nih.gov The field of mixture toxicology aims to develop robust methods to assess the risks associated with exposure to these complex combinations of substances. mdpi.comeuropa.eu

Identification in Bio-oil and Related Biomass Conversion Products

Bio-oil, also known as pyrolysis oil, is a complex liquid mixture derived from the thermochemical conversion of biomass. mdpi.comieabioenergy.com This process, called pyrolysis, involves heating organic matter such as wood, agricultural residues, or other non-edible biomass in the absence of oxygen. mdpi.comresearchgate.net The resulting bio-oil is a dense, dark-brown liquid composed of hundreds of organic compounds, representing a potential source for renewable fuels and chemicals. researchgate.netbiofueljournal.com

The exact composition of bio-oil is highly dependent on the feedstock and the pyrolysis process conditions (e.g., temperature, heating rate). mdpi.comresearchgate.net It typically contains water and a wide array of oxygenated organic compounds. anu.edu.auieabioenergy.com The analysis of bio-oil is challenging due to this complexity, requiring advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to identify its numerous components. tci-thaijo.orgmdpi.com

While specific, routine identification of this compound in bio-oil is not widely reported, the presence of various nitrogen-containing compounds, including pyridine and its alkylated derivatives (alkylpyridines), has been confirmed in bio-oils derived from nitrogen-rich biomass. anu.edu.aumdpi.com The presence of nitrogen in the biomass feedstock, often from proteins, can lead to the formation of these heterocyclic compounds during pyrolysis. anu.edu.au Therefore, it is plausible that this compound could be formed and present in bio-oils, particularly those derived from feedstocks with notable nitrogen and lipid or isoprenoid content.

| Compound Class | Examples | Typical Origin in Biomass |

|---|---|---|

| Acids | Acetic acid, Formic acid | Hemicellulose |

| Aldehydes & Ketones | Furfural, Hydroxyacetone, Cyclopentanones | Cellulose, Hemicellulose |

| Phenols | Phenol, Cresol, Guaiacol, Syringol | Lignin |

| Sugars | Levoglucosan | Cellulose |

| Furans/Pyrans | Furan, 2-Methylfuran | Cellulose, Hemicellulose |

| Nitrogen Compounds | Pyridines, Pyrroles, Amines | Proteins |

Table 1: General Classes of Chemical Compounds Identified in Biomass-Derived Bio-oil. This table summarizes the major categories of compounds typically found in bio-oil and their primary biomass precursors. anu.edu.aubiofueljournal.com The potential for this compound to be present would fall under "Nitrogen Compounds," originating from proteins or other nitrogen-containing molecules in the feedstock.

Studies on Formation Pathways in Biogenic and Thermochemical Systems

The formation pathways of chemical compounds can be broadly categorized as biogenic (resulting from biological processes) or thermochemical (resulting from the application of heat). mdpi.comresearchgate.net

Biogenic Systems: Biogenic formation involves synthesis by living organisms. researchgate.net While many pyridine alkaloids are known in nature, specific biogenic pathways leading to this compound are not well-documented. Such a pathway could theoretically involve the enzymatic condensation of building blocks derived from amino acids and isoprenoid precursors, as life utilizes pathways like the mevalonate (B85504) (MEV) or DXP pathways for isoprenoid synthesis. researchgate.net However, without direct evidence, this remains speculative.

Thermochemical Systems: In thermochemical systems like biomass pyrolysis, the formation of alkylpyridines is more clearly understood as a result of complex degradation and recombination reactions. mdpi.comresearchgate.net The primary components of biomass—cellulose, hemicellulose, and lignin—break down at high temperatures (typically 400-600°C) into smaller, reactive fragments. researchgate.netencyclopedia.pub

The formation of the pyridine ring itself is thought to occur through reactions analogous to chemical syntheses like the Chichibabin pyridine synthesis, which involves the condensation of aldehydes, ketones, and ammonia (B1221849). wikipedia.org In the context of pyrolysis, ammonia is generated from the decomposition of proteins and amino acids present in the biomass. anu.edu.au Aldehydes and ketones are readily formed from the breakdown of carbohydrates (cellulose and hemicellulose). biofueljournal.com

| Parameter | Typical Range | Impact on Product Distribution |

|---|---|---|

| Temperature | 400 - 600 °C | Higher temperatures favor gas production; intermediate temperatures (~500°C) often maximize liquid (bio-oil) yield. mdpi.com |

| Heating Rate | Slow (~10 °C/min) to Fast (>1000 °C/s) | Fast heating rates favor bio-oil production, while slow rates favor biochar formation. researchgate.net |

| Residence Time | Seconds to Minutes | Short vapor residence times are crucial to prevent secondary cracking of bio-oil components into non-condensable gases. mdpi.com |

| Feedstock Composition | Variable (Wood, Straw, etc.) | High nitrogen content promotes formation of N-heterocycles; high lipid/terpenoid content could provide precursors for alkyl side chains. anu.edu.au |

Table 2: Key Operating Parameters in Biomass Pyrolysis. This table outlines the main process variables in thermochemical conversion that influence the yield and composition of products, and thus the potential formation of specific compounds like this compound.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis in Complex Samples

Chromatography is a fundamental technique for separating the components of a mixture, a critical step when analyzing a specific compound like 2-isopentylpyridine within a complex sample. thermofisher.com The separation is based on the differential partitioning of the sample's components between a mobile phase and a stationary phase. msu.edu

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas chromatography (GC) is a premier technique for the separation and analysis of volatile and semi-volatile compounds, making it highly suitable for this compound. thermofisher.comsavemyexams.com In GC, an inert gas, such as helium or nitrogen, serves as the mobile phase, carrying the vaporized sample through a column containing the stationary phase. thermofisher.commsu.edu The separation of compounds is primarily based on their boiling points and their interactions with the stationary phase. msu.edu

The time it takes for a compound to travel through the column and reach the detector is known as the retention time, a key parameter for identification. savemyexams.com The area of the peak in the resulting chromatogram is proportional to the amount of the compound present. savemyexams.com For effective analysis of this compound, GC method development involves optimizing several parameters, including the choice of the column, carrier gas flow rate, and the temperature program of the oven. researchgate.net

Table 1: Key Parameters in Gas Chromatography for Volatile Compound Analysis

| Parameter | Description | Relevance to this compound Analysis |

| Stationary Phase | A non-volatile liquid or solid coated inside the column that interacts with the sample components. savemyexams.com | The polarity of the stationary phase must be appropriate to achieve good separation of this compound from other volatile compounds in the mixture. |

| Mobile Phase | An inert carrier gas (e.g., helium, nitrogen, hydrogen) that transports the vaporized sample through the column. thermofisher.com | The choice and flow rate of the carrier gas affect the efficiency and speed of the analysis. |

| Column Temperature | The temperature of the oven containing the column, which can be held constant (isothermal) or programmed to increase over time. researchgate.net | Temperature programming is often used to separate a mixture of compounds with a wide range of boiling points, ensuring that this compound elutes as a sharp peak. |

| Injector Temperature | The temperature of the port where the sample is introduced, which must be high enough to vaporize the sample without causing thermal degradation. msu.edu | Must be set above the boiling point of this compound and other components in the sample for efficient volatilization. |

| Retention Time | The time taken for a compound to pass through the GC column to the detector. savemyexams.com | A characteristic value for this compound under specific chromatographic conditions, used for its identification. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

While GC is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice for separating non-volatile and thermally labile substances. lstmed.ac.ukthermofisher.com In HPLC, a liquid mobile phase transports the sample through a column packed with a solid stationary phase. google.com The separation is based on the compound's interaction with the stationary and mobile phases. google.com

For this compound, a reverse-phase HPLC method can be employed. sielc.com A specific method involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The ability to quantify multiple active ingredients simultaneously and the reduced use of solvents are among the advantages of modern HPLC approaches. lstmed.ac.uk

Table 2: Example of a Reverse-Phase HPLC Method for this compound Separation

| Parameter | Condition | Purpose |

| Column | Newcrom R1 | A reverse-phase column with low silanol (B1196071) activity suitable for the separation. sielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid. sielc.com | The solvent system that carries the sample through the column and influences separation. |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), water, and formic acid. sielc.com | Formic acid is used instead of phosphoric acid for applications where the HPLC is connected to a mass spectrometer. |

| Application | Analytical and preparative separation. sielc.com | This method can be used for both quantifying the compound and isolating it in larger amounts. |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of compounds in complex mixtures.

GC-MS and LC-MS for Trace Analysis and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the detection and identification capabilities of mass spectrometry. thermofisher.comchromatographyonline.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum is a unique fingerprint of the molecule, allowing for confident identification by comparing it to spectral libraries. nih.govthermofisher.com This technique is highly effective for the trace analysis and structural confirmation of volatile compounds like this compound in complex matrices such as food packaging or biological samples. mdpi.comnih.gov